2-tert-butyl-N-ethylaniline hydrochloride
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Overview
Description
2-tert-butyl-N-ethylaniline hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is an organic compound with the molecular formula C12H19N·HCl and a molecular weight of 213.75 g/mol. This compound is typically found in a solid form and is known for its stability under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-ethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-tert-butylaniline
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., toluene)
Reaction Conditions: Reflux temperature for several hours
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted anilines
Scientific Research Applications
2-tert-butyl-N-ethylaniline hydrochloride has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-ethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylaniline
- N-ethylaniline
- 2-tert-butyl-N-methylaniline
Uniqueness
2-tert-butyl-N-ethylaniline hydrochloride stands out due to its unique combination of the tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2825007-14-3 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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